5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(4-methoxybenzylidene)-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H15NO3S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.07726451 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
This compound and its derivatives have been synthesized and assessed for their antimicrobial properties against pathogenic strains of Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans. Notably, certain derivatives exhibited superior inhibitory activities compared to reference drugs against Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes, and demonstrated notable antifungal activity against C. albicans. However, their efficacy against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium was moderate (Stana et al., 2014).
Anticancer Evaluations
Derivatives of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione were designed, synthesized, and evaluated for their anticancer activities against HepG2, HCT116, and MCF-7 cancer cell lines. Certain compounds demonstrated potent inhibitory effects, with some showing higher activity than sorafenib and doxorubicin against HepG2 and MCF-7 cells. These derivatives were also tested for their inhibitory activities against vascular endothelial growth factor receptor-2 (VEGFR-2), with some compounds exhibiting promising results, suggesting their potential as anticancer agents (El‐Adl et al., 2020).
Corrosion Inhibition
The compound has been investigated as a corrosion inhibitor for carbon steel in acidic solutions. Experimental and theoretical studies confirmed its high efficiency in protecting carbon steel from corrosion, highlighting its potential as an eco-friendly corrosion inhibitor. The effectiveness of this inhibitor was attributed to its ability to form a protective layer on the steel surface, significantly enhancing corrosion resistance (Chaouiki et al., 2022).
Anti-Inflammatory Properties
In a study focused on inflammatory diseases, a novel analogue of thiazolidinediones, specifically (Z)-5-(4-methoxybenzylidene) thiazolidine-2, 4-dione (SKLB010), showed significant anti-inflammatory effects. It inhibited macrophage migration and pro-inflammatory cytokine expression, suggesting its potential application in treating diseases characterized by inflammation (Ma et al., 2010).
Properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-12-4-3-5-14(10-12)19-17(20)16(23-18(19)21)11-13-6-8-15(22-2)9-7-13/h3-11H,1-2H3/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLDGTKCQQMPBX-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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